1-(6-bromohexoxy)-4-fluorobenzene
Description
1-(6-Bromohexoxy)-4-fluorobenzene is an aromatic ether compound featuring a 4-fluorophenyl group linked to a brominated hexyl chain via an oxygen atom. This structure combines the electron-withdrawing fluorine substituent with a flexible bromoalkoxy chain, making it a versatile intermediate in organic synthesis. The bromine atom in the hexyl chain serves as a reactive site for further functionalization, enabling applications in pharmaceuticals, materials science, and catalysis.
Properties
Molecular Formula |
C12H16BrFO |
|---|---|
Molecular Weight |
275.16 g/mol |
IUPAC Name |
1-(6-bromohexoxy)-4-fluorobenzene |
InChI |
InChI=1S/C12H16BrFO/c13-9-3-1-2-4-10-15-12-7-5-11(14)6-8-12/h5-8H,1-4,9-10H2 |
InChI Key |
YESKJRCPUIDQHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCCBr)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-bromohexoxy)-4-fluorobenzene typically involves the reaction of 4-fluorophenol with 1,6-dibromohexane in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
4-Fluorophenol+1,6-DibromohexaneK2CO3,DMF,Heatthis compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
1-(6-bromohexoxy)-4-fluorobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The bromohexyl group can be reduced to a hexyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in dimethyl sulfoxide (DMSO) at room temperature.
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution under reflux.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether at low temperatures.
Major Products
Nucleophilic Substitution: 1-[(6-Azidohexyl)oxy]-4-fluorobenzene.
Oxidation: 1-[(6-Hydroxyhexyl)oxy]-4-fluorobenzene.
Reduction: 1-[(6-Hexyl)oxy]-4-fluorobenzene.
Scientific Research Applications
1-(6-bromohexoxy)-4-fluorobenzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological systems and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(6-bromohexoxy)-4-fluorobenzene depends on its interaction with molecular targets. The bromohexyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, making the compound useful in studying biochemical pathways and developing therapeutic agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Hazard Profiles : Bromoalkoxy fluorobenzenes generally exhibit irritant properties (Risk Phrase 36/37/38) due to the combination of halogen and aromatic groups. For instance, 1-(3-bromopropoxy)-4-fluorobenzene is classified as harmful (Xn) , while 1-bromo-2-fluoro-4-phenylmethoxybenzene requires stringent safety handling .
- Thermal Stability : Compounds like 1-(4-chlorobutyl)-4-fluorobenzene are synthesized via high-temperature reactions (refluxing toluene) , suggesting that the thermal stability of bromohexoxy analogs is sufficient for similar conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
